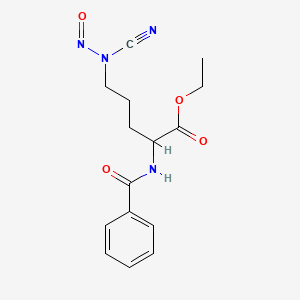
Ipronidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipronidazole hydrochloride is a veterinary drug belonging to the nitroimidazole class. It is primarily used as an antiprotozoal agent to treat histomoniasis in turkeys and swine dysentery . The compound is known for its effectiveness in controlling protozoal infections, making it a valuable tool in veterinary medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ipronidazole hydrochloride involves the reaction of 2-isopropyl-4 (or 5-nitroimidazole) with dimethyl sulfate in dioxane under reflux conditions. The product is then precipitated using sodium hydroxide solution at low temperatures . The hydrochloride salt is formed by reacting the product, dissolved in isopropanol, with ethanolic hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets veterinary pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Ipronidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Cyclization: Formation of imidazole derivatives through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and alkyl halides for substitution reactions. Cyclization reactions often require acidic or basic conditions to facilitate ring closure .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Ipronidazole hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ipronidazole hydrochloride involves the reduction of the nitro group to form reactive intermediates that interact with protozoal DNA, leading to the inhibition of nucleic acid synthesis. This results in the death of the protozoal cells . The molecular targets include DNA and electron-transport proteins within the protozoal cells .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole used to treat protozoal infections in humans and animals.
Dimetridazole: Used in veterinary medicine for similar purposes as ipronidazole.
Ronidazole: Another veterinary drug used to treat protozoal infections.
Uniqueness
Ipronidazole hydrochloride is unique due to its specific use in veterinary medicine and its effectiveness against histomoniasis in turkeys and swine dysentery. Its chemical structure allows for specific interactions with protozoal DNA, making it a potent antiprotozoal agent .
Propiedades
Número CAS |
49791-86-8 |
|---|---|
Fórmula molecular |
C7H12ClN3O2 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
1-methyl-5-nitro-2-propan-2-ylimidazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(2)7-8-4-6(9(7)3)10(11)12;/h4-5H,1-3H3;1H |
Clave InChI |
HOMIFIGVCCVRIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(N1C)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




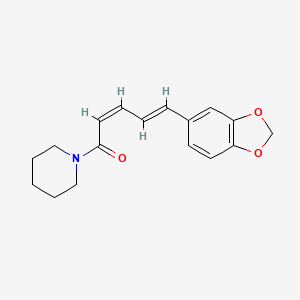
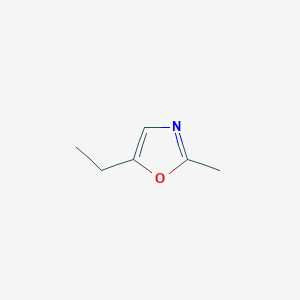
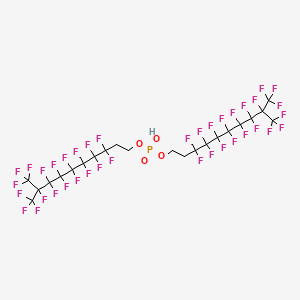


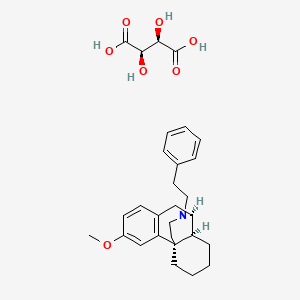
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)




